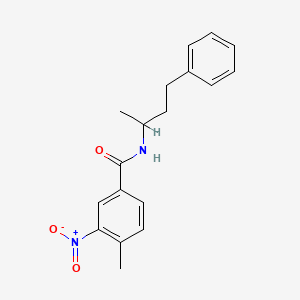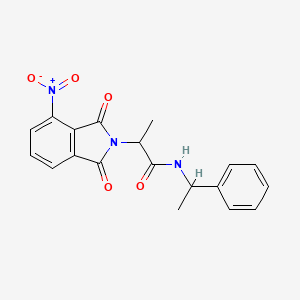
2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylethyl)propanamide
説明
2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylethyl)propanamide is a synthetic compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. This compound is commonly referred to as NDPPB and has been found to have a variety of applications in the field of neuroscience.
作用機序
NDPPB works by binding to the TRPA1 ion channel, which prevents the channel from opening in response to stimuli. This results in a decrease in the activity of the ion channel, which can lead to a reduction in pain and inflammation. NDPPB has been shown to be highly selective for TRPA1, which makes it a valuable tool for studying the function of this ion channel.
Biochemical and Physiological Effects:
NDPPB has been shown to have a variety of biochemical and physiological effects. In addition to its activity on TRPA1, NDPPB has been shown to inhibit other ion channels, including TRPV1 and TRPM8. NDPPB has also been shown to have anti-inflammatory effects, which may be related to its activity on TRPA1.
実験室実験の利点と制限
One advantage of using NDPPB in lab experiments is its high selectivity for TRPA1. This makes it a valuable tool for studying the function of this ion channel. However, one limitation of using NDPPB is its complex synthesis process, which may make it difficult to obtain in large quantities.
将来の方向性
There are many potential future directions for research involving NDPPB. One area of interest is the development of new drugs that target TRPA1, which may have applications in the treatment of pain and inflammation. Another area of interest is the study of the role of TRPA1 in other physiological processes, such as the regulation of blood pressure and the immune response. Additionally, the development of new synthesis methods for NDPPB may make it more accessible for use in scientific research.
科学的研究の応用
NDPPB is primarily used in scientific research to study the role of ion channels in the nervous system. Specifically, NDPPB is used to study the activity of the TRPA1 ion channel, which is involved in the sensation of pain and inflammation. NDPPB has been shown to be a potent and selective inhibitor of TRPA1, making it a valuable tool for studying the function of this ion channel.
特性
IUPAC Name |
2-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(1-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-11(13-7-4-3-5-8-13)20-17(23)12(2)21-18(24)14-9-6-10-15(22(26)27)16(14)19(21)25/h3-12H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWBSUZTIQZRSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202027 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylbutanamide](/img/structure/B3976262.png)
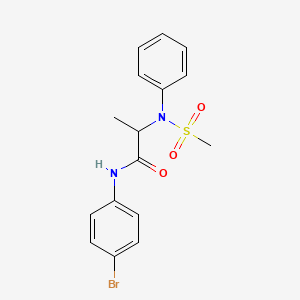
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-(4-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3976284.png)
![ethyl 2-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B3976292.png)
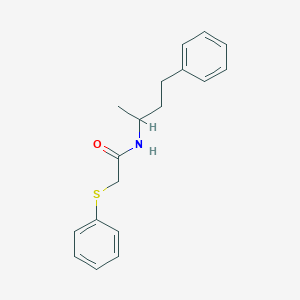
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3976308.png)


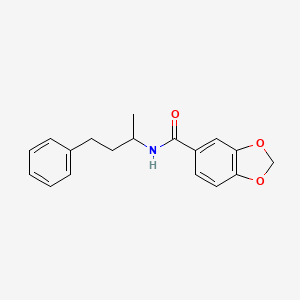
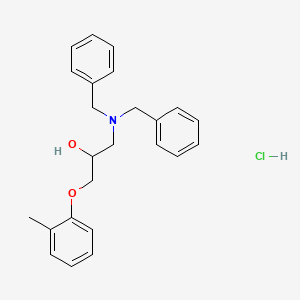
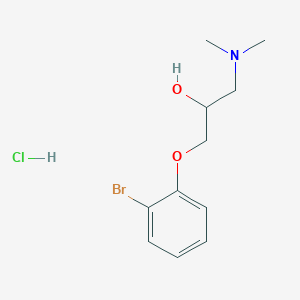
![methyl 4-methyl-3-{[N-(2-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3976330.png)
